![molecular formula C18H21NO3 B4883318 2-(3,4-dimethoxyphenyl)-N-(1-phenylethyl)acetamide](/img/structure/B4883318.png)
2-(3,4-dimethoxyphenyl)-N-(1-phenylethyl)acetamide
Overview
Description
2-(3,4-dimethoxyphenyl)-N-(1-phenylethyl)acetamide, also known as 25I-NBOMe, is a synthetic hallucinogenic drug that belongs to the class of phenethylamines. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. 25I-NBOMe is a potent agonist of the serotonin 2A receptor and has been found to produce hallucinogenic effects similar to those of LSD and psilocybin.
Mechanism of Action
2-(3,4-dimethoxyphenyl)-N-(1-phenylethyl)acetamide acts as a potent agonist of the serotonin 2A receptor, which is believed to be responsible for its hallucinogenic effects. The serotonin 2A receptor is found in high concentrations in the prefrontal cortex, which is involved in the regulation of mood, perception, and thought processes. By activating this receptor, 2-(3,4-dimethoxyphenyl)-N-(1-phenylethyl)acetamide can produce alterations in perception, mood, and thought processes, leading to the characteristic hallucinogenic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3,4-dimethoxyphenyl)-N-(1-phenylethyl)acetamide are not well understood, but studies have suggested that it may have a number of effects on the central nervous system. These effects may include alterations in brain activity, changes in neurotransmitter levels, and alterations in blood flow to the brain. Additionally, 2-(3,4-dimethoxyphenyl)-N-(1-phenylethyl)acetamide may have effects on the cardiovascular system, including changes in heart rate and blood pressure.
Advantages and Limitations for Lab Experiments
One advantage of 2-(3,4-dimethoxyphenyl)-N-(1-phenylethyl)acetamide as a research tool is its potent hallucinogenic effects, which can be used to study the neural mechanisms underlying perception, mood, and thought processes. Additionally, 2-(3,4-dimethoxyphenyl)-N-(1-phenylethyl)acetamide is relatively easy to synthesize and can be produced in large quantities in a laboratory setting. However, there are also limitations to the use of 2-(3,4-dimethoxyphenyl)-N-(1-phenylethyl)acetamide in research, including its potential for abuse and its potential to produce adverse side effects.
Future Directions
There are a number of potential future directions for research on 2-(3,4-dimethoxyphenyl)-N-(1-phenylethyl)acetamide. One area of interest is the potential therapeutic applications of the drug, particularly in the treatment of depression, anxiety, and other psychiatric disorders. Additionally, researchers may investigate the neural mechanisms underlying the hallucinogenic effects of 2-(3,4-dimethoxyphenyl)-N-(1-phenylethyl)acetamide, as well as its potential for abuse and its potential to produce adverse side effects. Finally, researchers may investigate the potential use of 2-(3,4-dimethoxyphenyl)-N-(1-phenylethyl)acetamide as a research tool for studying the neural mechanisms underlying perception, mood, and thought processes.
Scientific Research Applications
2-(3,4-dimethoxyphenyl)-N-(1-phenylethyl)acetamide has been the subject of extensive scientific research due to its potent hallucinogenic effects and its potential therapeutic applications. Studies have shown that 2-(3,4-dimethoxyphenyl)-N-(1-phenylethyl)acetamide has a high affinity for the serotonin 2A receptor, which is believed to be responsible for its hallucinogenic effects. Researchers have also investigated the potential use of 2-(3,4-dimethoxyphenyl)-N-(1-phenylethyl)acetamide in the treatment of depression, anxiety, and other psychiatric disorders.
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(1-phenylethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-13(15-7-5-4-6-8-15)19-18(20)12-14-9-10-16(21-2)17(11-14)22-3/h4-11,13H,12H2,1-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STZYCYSWRUCCJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CC2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-(1-phenylethyl)acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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